

# Application Note: Quantification of Nazartinib in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Nazartinib Mesylate

Cat. No.: B12772453

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## Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nazartinib in human plasma. Nazartinib (EGF816) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) targeting mutations such as T790M, L858R, and Del19, which are implicated in non-small cell lung cancer (NSCLC).<sup>[1][2][3][4]</sup> This method utilizes protein precipitation for sample extraction and Selpercatinib as an internal standard (IS). The validated method is linear over a concentration range of 1 to 3000 ng/mL and is suitable for pharmacokinetic studies.

## Introduction

Nazartinib is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).<sup>[3][4][5]</sup> Accurate quantification of Nazartinib in plasma is crucial for pharmacokinetic assessments, dose-optimization strategies, and therapeutic drug monitoring in clinical trials and research settings. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical assays.<sup>[6]</sup> This application note provides a detailed protocol for the determination of Nazartinib in human plasma, validated according to the US-FDA bioanalytical method validation guidelines.<sup>[3][6]</sup>

## Experimental

### Materials and Reagents

- Nazartinib (Purity: 99.48%) and Selpercatinib (Internal Standard, Purity: 99.87%) were sourced from MedChemExpress.[\[6\]](#)
- HPLC-grade acetonitrile and methanol were purchased from a certified vendor.
- Formic acid (98-100%) and ammonium formate were obtained from Sigma-Aldrich.[\[6\]](#)
- Human plasma (with EDTA as anticoagulant) was obtained from a certified biobank.

### Instrumentation

- A UPLC system coupled with a triple quadrupole mass spectrometer was used.
- An Eclipse plus-C8 column (3.5  $\mu$ m, 2.1 mm x 100 mm) was used for chromatographic separation.[\[6\]](#)

### LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Nazartinib and the internal standard, Selpercatinib.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Eclipse plus-C8 (3.5 $\mu$ m, 2.1 mm x 100 mm)[6]
Mobile Phase	Isocratic elution with an optimized mixture of acetonitrile and 10 mM ammonium formate (pH 4.2)[1]
Flow Rate	0.4 mL/min[6]
Column Temperature	35°C[7]
Injection Volume	5 $\mu$ L[7][8]
Run Time	Approximately 1 minute[6]

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Capillary Voltage	4 kV[6]
Source Temperature	350°C[1]
Drying Gas	Nitrogen[1][6]
Cone Gas Flow	100 L/hour[6]
MRM Transitions	
Nazartinib	m/z (Precursor Ion) $\rightarrow$ m/z (Product Ion)
Selpercatinib (IS)	m/z (Precursor Ion) $\rightarrow$ m/z (Product Ion)
Collision Energy	Optimized for each transition[1]
Dwell Time	50 ms[9]

## Protocols

### Standard and Quality Control (QC) Sample Preparation

- **Stock Solutions:** Prepare primary stock solutions of Nazartinib and Selpercatinib (IS) in DMSO at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the Nazartinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
- **Calibration Standards (CSs):** Spike blank human plasma with the Nazartinib working solutions to achieve final concentrations ranging from 1 to 3000 ng/mL (e.g., 1, 5, 15, 200, 500, 1500, and 3000 ng/mL).[6]
- **Quality Control (QC) Samples:** Prepare QC samples in blank human plasma at four concentration levels:
  - Lower Limit of Quantification (LLOQ): 1 ng/mL
  - Low Quality Control (LQC): 3 ng/mL
  - Medium Quality Control (MQC): 900 ng/mL
  - High Quality Control (HQC): 2400 ng/mL[6]

## Plasma Sample Preparation

- Thaw plasma samples at room temperature.
- To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of the internal standard working solution (Selpercatinib).
- Add 300 µL of acetonitrile to precipitate proteins.[8]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[10]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8]

- Reconstitute the residue in 100 µL of the mobile phase.[8]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

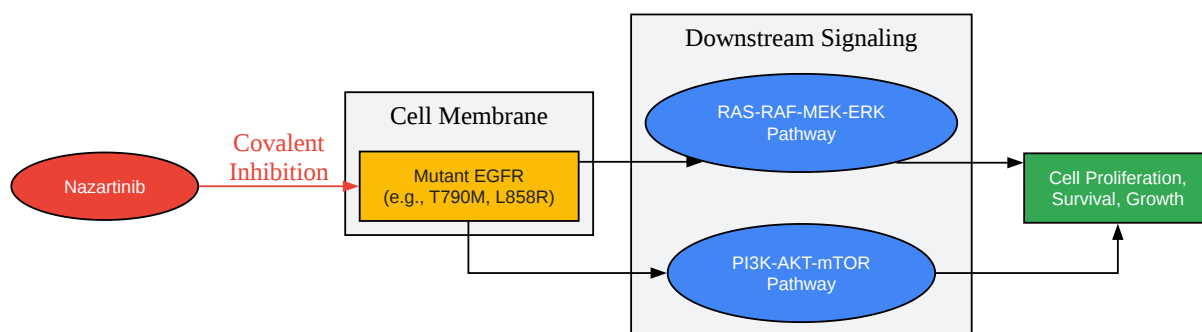
## Method Validation Summary

The method was validated according to the US-FDA guidelines for bioanalytical method validation.[3][6]

Table 3: Method Validation Parameters

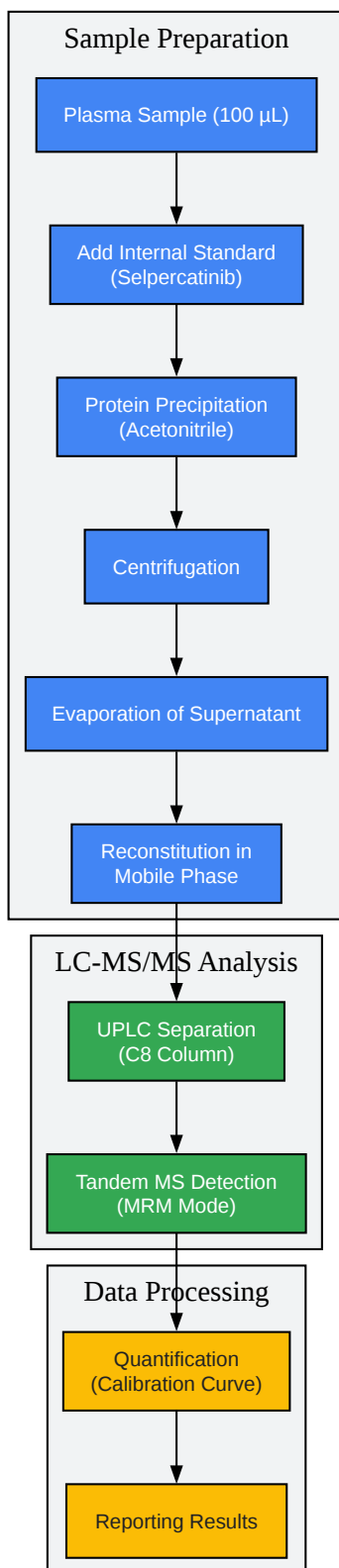
Parameter	Result
Linearity Range	1 - 3000 ng/mL[3][6]
Correlation Coefficient (r <sup>2</sup> )	> 0.99[6]
Lower Limit of Quantification (LLOQ)	0.39 ng/mL (in human liver microsomes, expected to be similar in plasma)[3][6]
Intra-day Precision and Accuracy	
Precision (%CV)	-2.78% to 7.10%[3][6]
Accuracy (% Bias)	Within ±15% of the nominal concentration
Inter-day Precision and Accuracy	
Precision (%CV)	-4.33% to 4.43%[3][6]
Accuracy (% Bias)	Within ±15% of the nominal concentration
Recovery	To be determined for plasma
Matrix Effect	To be determined for plasma
Stability	Assessed for bench-top, freeze-thaw, and long-term storage

## Signaling Pathway and Experimental Workflow



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Caption: Nazartinib covalently inhibits mutant EGFR, blocking downstream signaling pathways.



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Caption: Experimental workflow for Nazartinib quantification in plasma.

## Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of Nazartinib in human plasma. The method is sensitive, specific, and has a wide linear range, making it suitable for supporting pharmacokinetic studies in both preclinical and clinical research. The simple protein precipitation extraction procedure allows for high-throughput analysis.

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